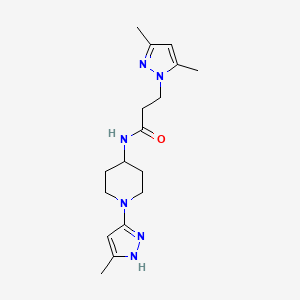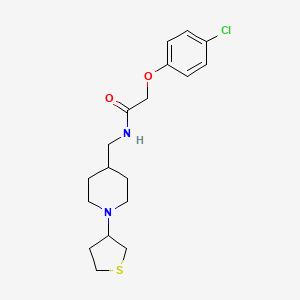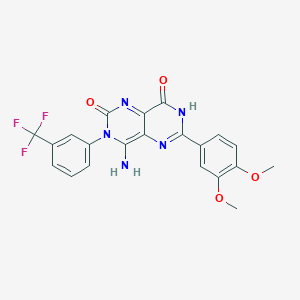
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Complexes of Palladium(II) Chloride with Pyrazole Derivatives : Research into pyrazole derivatives like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-propanamide has shown their utility in forming complexes with palladium(II) chloride. These complexes exhibit unique structural characteristics, such as the formation of supramolecular hydrogen-bonded chains and cyclic dimers, demonstrating the ligands' versatility in coordination chemistry. This versatility is crucial for the development of new materials and catalysts in synthetic chemistry (Tyler Palombo et al., 2019).
Medicinal Chemistry Applications
Antagonistic Activity at Cannabinoid Receptors : Pyrazole derivatives have been identified as potent antagonists for cannabinoid receptors. This discovery is pivotal in developing drugs that can counteract the psychoactive effects of cannabinoids, with potential applications in treating addiction and cannabinoid-induced psychosis. The detailed molecular interaction studies of these compounds provide insights into designing more effective and selective drugs targeting cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Characterization of Novel Heterocyclic Compounds : The synthesis of new heterocyclic compounds, including pyrazole derivatives, offers a rich ground for discovering novel therapeutic agents. These compounds, characterized by their unique structures, serve as building blocks for developing drugs with various pharmacological activities. The systematic synthesis and characterization of these compounds underline their potential in medicinal chemistry for the creation of new treatments for a range of diseases (Gita Matulevičiūtė et al., 2021).
Antimicrobial and Anti-inflammatory Agents : Novel hybrid molecules incorporating pyrazole and other heterocyclic frameworks have shown significant antimicrobial and anti-inflammatory activities. These findings underscore the potential of pyrazole derivatives in developing new therapies for infections and inflammatory conditions. The ability to synthesize and test such compounds for biological activities is crucial for advancing drug discovery and development (B. V. Kendre et al., 2015).
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-12-11-16(20-19-12)22-7-4-15(5-8-22)18-17(24)6-9-23-14(3)10-13(2)21-23/h10-11,15H,4-9H2,1-3H3,(H,18,24)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOGDMQMBUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCN3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2418241.png)
![4-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2418242.png)


![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)
![propyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2418256.png)